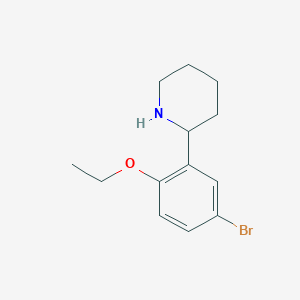

2-(5-Bromo-2-ethoxyphenyl)piperidine

Description

2-(5-Bromo-2-ethoxyphenyl)piperidine (CAS: 952958-95-1) is a brominated aromatic compound featuring a piperidine ring linked to a substituted benzene moiety. Its molecular formula is C₁₃H₁₈BrNO (molecular weight: 284.19 g/mol), with structural features including a 5-bromo-2-ethoxyphenyl group and a six-membered piperidine ring . The ethoxy group at the 2-position and bromine at the 5-position on the benzene ring contribute to its unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of ligands and bioactive molecules .

Properties

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHXWRIXBNBGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(5-Bromo-2-ethoxyphenyl)piperidine, highlighting differences in substituents, molecular weights, and biological relevance:

Key Comparative Analysis

Substituent Effects on Reactivity :

- The sulfonyl group in 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine enhances hydrogen-bonding capacity compared to the ethoxy group in the parent compound, making it more suitable for enzyme interaction .

- Biphenyl systems (e.g., 5-Bromo[1,1'-biphenyl]-2-yl derivatives) introduce extended aromaticity, improving binding to hydrophobic pockets in proteins .

Pharmacological Implications: The aniline derivative (5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline) exhibits basicity due to its amine group, which may enhance blood-brain barrier penetration compared to the neutral this compound . Aldehyde-containing analogs (e.g., 4-Bromo-2-piperidinobenzaldehyde) are reactive intermediates in covalent drug discovery but may suffer from instability .

Metabolic Stability :

- Piperidine rings generally confer better metabolic stability than piperazine analogs due to reduced susceptibility to oxidative metabolism . However, bulky substituents (e.g., biphenyl groups) can decrease solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.